2-chloro-N-(2-methylphenyl)acetamide
Overview
Description
2-chloro-N-(2-methylphenyl)acetamide, also known as 2-Chloro-N-methylacetanilide, is an organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It is a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
2-chloro-N-(2-methylphenyl)acetamide is a versatile reagent for the synthesis of a variety of compounds, such as amides, esters, and amines. It is structurally similar to several chloroacetamide herbicides studied for their environmental fate and metabolic pathways.
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-methylphenyl)acetamide is C9H10ClNO . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
2-chloro-N-(2-methylphenyl)acetamide is used in the simultaneous determination of the enantiomers of tocainide in blood plasma by gas-liquid chromatography with electron-capture detection .
Physical And Chemical Properties Analysis
2-chloro-N-(2-methylphenyl)acetamide is a white crystalline solid with a melting point of 143 °C and a boiling point of 253 °C. It is soluble in water, alcohol, and ether.
Scientific Research Applications
Environmental Fate and Metabolism
2-chloro-N-(2-methylphenyl)acetamide, while not directly mentioned, is structurally similar to several chloroacetamide herbicides studied for their environmental fate and metabolic pathways. Research into chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor reveals complex metabolic activation pathways leading to potential carcinogenic compounds. These herbicides undergo metabolic transformations involving the production of intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). The metabolism of these compounds in liver microsomes from rats and humans has been extensively studied, showing species-specific metabolic rates and pathways. These findings highlight the environmental persistence and potential health risks of chloroacetamide herbicides, emphasizing the importance of understanding the metabolism and environmental behavior of compounds like 2-chloro-N-(2-methylphenyl)acetamide (Coleman et al., 2000).
Hydrologic System Contamination
The presence of chloroacetamide herbicides in the hydrologic system has been documented, indicating environmental contamination following agricultural use. Acetochlor, a related compound, was detected in rainwater and stream samples across the Midwestern United States, showcasing the potential for chloroacetamide herbicides to contaminate water sources. This research underscores the importance of monitoring water systems for contaminants like 2-chloro-N-(2-methylphenyl)acetamide to safeguard environmental and public health (Kolpin et al., 1996).
Photocatalytic Degradation
Studies on the photocatalytic degradation of pharmaceuticals and pesticides, including acetaminophen and acetochlor, provide insights into potential methods for removing such contaminants from the environment. The development of high-efficiency catalysts for the degradation of acetaminophen, for instance, illustrates the potential for advanced oxidation processes to mitigate the environmental impact of similar compounds, including 2-chloro-N-(2-methylphenyl)acetamide. This approach could offer a viable solution for treating contaminated water sources and reducing the ecological footprint of chloroacetamide herbicides (Tao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMANECYGPQBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190832 | |
Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827934 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-N-(2-methylphenyl)acetamide | |
CAS RN |
37394-93-7 | |
Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037394937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37394-93-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, 2-chloro-N-(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37394-93-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-N-(2-methylphenyl)acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBD7X26TLP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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